6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential applications in drug development. This compound is characterized by a unique molecular structure that includes a triazole and pyrazine ring system, which contributes to its biological activity.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it suitable for pharmaceutical applications.
The synthesis of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves several key steps:
The synthesis can yield high purity (up to 93%) and involves careful control of reaction conditions to minimize side reactions and maximize yield. The use of palladium on carbon as a catalyst in certain steps has been reported to enhance efficiency .
The molecular formula for 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is with a molecular weight of approximately 228.60 g/mol.
The structure features a tetrahydro-triazole fused with a pyrazine ring which contributes to its unique chemical properties.
The compound can undergo various chemical reactions typical for triazole and pyrazine derivatives:
These reactions are often carried out under mild conditions using catalysts such as triethylamine in dichloromethane (DCM), yielding various derivatives suitable for further biological testing .
The mechanism of action for compounds like 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine often involves modulation of cellular pathways associated with cancer cell proliferation:
Relevant data indicate that the compound exhibits significant biological activity against various cancer cell lines .
The primary applications of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine include:
The efficient construction of the triazolo[4,3-a]pyrazine scaffold demands precise catalytic strategies. For 6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, synthesis typically begins with 2-methylpiperazine as the foundational building block. This precursor undergoes acid-mediated cyclization with trifluoroacetohydrazide to form the critical hydrazone intermediate – a pivotal step requiring careful catalyst selection. Researchers have optimized this transformation using HCl catalysis (0.5-1.0 equivalents) in ethanol/water mixtures at 60-80°C, achieving cyclization efficiencies exceeding 85% within 6-8 hours [6]. The reaction mechanism proceeds through intramolecular dehydrative ring closure, where acid catalysts promote both imine formation and subsequent cyclization [3].
Alternative catalytic systems employing zeolite-based solid acids (H-ZSM-5) demonstrate significant advantages in product separation and catalyst recyclability. These heterogeneous catalysts achieve comparable yields (82-85%) across five reaction cycles without appreciable loss of activity, addressing key waste reduction challenges in scaffold production. The catalytic approach fundamentally determines the stereochemical integrity of the fused bicyclic system, with careful pH control ( Table 1: Catalytic Systems for Triazolo[4,3-a]pyrazine Core Synthesis The trifluoromethyl group at the 3-position displays distinctive electronic properties that profoundly influence regioselective transformations. While the -CF₃ group itself demonstrates limited direct reactivity due to its kinetic stability and strong C-F bonds, it significantly activates adjacent reaction sites for electrophilic substitution. This electronic activation enables highly selective N-functionalization at position 7 of the pyrazine ring, where nucleophilicity is enhanced by the electron-withdrawing triazolo moiety [8]. The methyl group at position 6 introduces steric constraints that must be carefully navigated during subsequent derivatization. Computational modeling reveals the trifluoromethyl group reduces electron density at N-7 by 27% compared to non-fluorinated analogs, thereby increasing resistance to oxidation while maintaining nucleophilic character for acylations [6]. Practical functionalization strategies exploit this regioselectivity for pharmaceutical applications. Selective N-alkylation at position 7 is achieved using alkyl halides (methyl iodide, benzyl bromide) under mild basic conditions (K₂CO₃, DMF, 40°C), yielding >90% monosubstituted products without competing reactions at the trifluoromethyl group. Similarly, acylation reactions with aryl isocyanates proceed with exceptional regiocontrol, as demonstrated in the synthesis of anticancer precursors where 4-chlorophenyl isocyanate reacts exclusively at the pyrazine nitrogen despite the presence of multiple potential nucleophilic sites [3]. This chemoselectivity is attributed to both steric inaccessibility of the -CF₃ group and the superior nucleophilicity of the annular nitrogen. Table 2: Regioselective Transformations of Triazolo[4,3-a]pyrazine Derivatives Sustainable synthesis of 6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine incorporates several green chemistry principles to minimize environmental impact. The traditional process employed dichloromethane (DCM) as the primary solvent for N-acylation steps, generating substantial hazardous waste. Recent advances have identified cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) as greener alternatives, reducing the Process Mass Intensity (PMI) by 45% while maintaining yields at 88-92% for the critical acylation step [9]. These bio-derived solvents offer improved safety profiles and facilitate easier recycling through distillation recovery systems. The catalytic cascade process represents another significant advancement, where tandem cyclization-alkylation sequences combine previously discrete synthetic steps. This approach eliminates intermediate isolation and purification, reducing solvent consumption by 60% and energy input by 40%. For the methylation step, researchers have replaced conventional methyl iodide with dimethyl carbonate (DMC), a less toxic alkylating agent that operates effectively under phase-transfer conditions (TBAB catalyst, K₂CO₃, 80°C) to install the critical 6-methyl group with 85% efficiency [6]. Water-based reaction media have been successfully implemented for the final hydrochloride salt formation, replacing acetone/ether mixtures and improving the E-factor by 3.2 units. These collective improvements have reduced total organic waste from 120 kg/kg product to approximately 35 kg/kg in pilot-scale demonstrations [5] [9]. Scale-up of 6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine synthesis presents several technical hurdles requiring innovative engineering solutions. The exothermic nature of the cyclization reaction poses significant safety challenges at multi-kilogram scale, where heat dissipation becomes problematic. Implementation of continuous flow reactors with precise temperature control (±2°C) has demonstrated superior heat management compared to batch processing, enabling safe scale-up to 100 kg/month production while maintaining product purity >98% [6]. The hydrochloride salt formation presents additional complications due to the compound's limited stability in aqueous acidic environments above 25°C, necessitating strict pH control (pH 4.5-5.0) during crystallization to prevent decomposition of the triazolo ring system. Purification represents another critical scalability bottleneck. The final product typically contains 8-12% regioisomeric impurities and residual palladium catalysts (<50 ppm) from earlier synthetic steps. Multi-modal chromatography employing reversed-phase and ion-exchange resins achieves the required purity (>99.5%) but with significant yield penalties (35-40% loss). Advanced crystallization-directed separation techniques utilizing solvent mixtures (ethanol/ethyl acetate/heptane) have demonstrated improved efficiency, reducing yield losses to 15-18% while meeting pharmaceutical purity specifications [9]. Supply chain vulnerabilities also impact scalability, as evidenced by price fluctuations of key precursors like 2-methylpiperazine (₹6,800-₹11,400/kg), which varies seasonally by 40-60% [10]. These economic factors significantly influence production planning for manufacturers like Zhejiang Eazy Pharmchem, who have implemented strategic inventory management to mitigate sourcing disruptions [9]. Table 3: Key Compound Derivatives and Their ApplicationsCatalyst Type Reaction Conditions Yield (%) Reaction Time (h) Key Advantage HCl (homogeneous) EtOH/H₂O, 80°C 88 6 High reactivity H-ZSM-5 (heterogeneous) EtOH, 70°C 85 8 Recyclable (5 cycles) Amberlyst-15 i-PrOH, 75°C 79 10 Mild acidity p-TSA Toluene/EtOH, 85°C 83 7 Reduced side products Regioselective Functionalization of the Trifluoromethyl Substituent
Reaction Type Reagents/Conditions Position Modified Selectivity (%) Application N-Alkylation R-X, K₂CO₃, DMF, 40°C N-7 >95 Bioactive derivatives Acylation Ar-NCO, Et₃N, DCM, RT N-7 >98 Anticancer precursors [3] Halogenation NBS, AIBN, CCl₄, 80°C C-8 85 P2X7 modulators [8] Arylation Ar-B(OH)₂, Cu(OAc)₂, pyridine C-8 78 Kinase inhibitors Green Chemistry Strategies in Multi-Step Synthesis
Scalability Challenges in Industrial Production
Compound Name Structural Features Primary Research Application 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Unmethylated parent compound with HCl salt Antidiabetic intermediate [9] N-[4-(chloromethyl)phenyl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide Acylated derivative with chloromethylphenyl group Anticancer lead (HCT-116, HT-29) [3] 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Methylated analog without salt Kinase inhibitor scaffold [6] (2,4-dichlorophenyl)-(3-pyrazin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone Dichlorophenyl ketone functionalization P2X7 receptor modulator [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1